molecular formula C9H15N3O3 B3103882 tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate CAS No. 1452466-73-7

tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate

Cat. No.: B3103882
CAS No.: 1452466-73-7
M. Wt: 213.23 g/mol
InChI Key: YBJLNRAFADDYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate is a derivative of the imidazole heterocycle, functionalized with a tert-butoxycarbonyl (Boc) protecting group at position 1 and an (aminooxy)methyl substituent at position 3. The Boc group enhances steric protection and stability during synthetic processes , while the (aminooxy)methyl group introduces nucleophilic reactivity, enabling participation in oxime ligation and coordination chemistry. This compound’s structural features make it valuable in medicinal chemistry and bioconjugation, where selective reactivity and stability under varying conditions are critical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(aminooxymethyl)imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(13)12-4-7(5-14-10)11-6-12/h4,6H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLNRAFADDYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137659
Record name 1H-Imidazole-1-carboxylic acid, 4-[(aminooxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452466-73-7
Record name 1H-Imidazole-1-carboxylic acid, 4-[(aminooxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452466-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-carboxylic acid, 4-[(aminooxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) groupThe reaction conditions often require the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate has been reported .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can lead to the formation of nitroso compounds, while reduction of the imidazole ring can yield imidazoline derivatives .

Scientific Research Applications

tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 4 Key Functional Properties References
tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate (Aminooxy)methyl Nucleophilic (NH₂O–), oxime formation N/A
tert-Butyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-imidazole-1-carboxylate Boc-protected ethylamine Requires deprotection for amine reactivity
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Formyl Electrophilic (aldehyde), condensation
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Bromomethyl Leaving group for nucleophilic substitution
tert-Butyl 4-(dioxaborolan-2-yl)-1H-imidazole-1-carboxylate Boronate ester Suzuki-Miyaura cross-coupling
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate Methoxy-oxo propyl Ester hydrolysis susceptibility

Key Observations:

  • Reactivity: The (aminooxy)methyl group enables direct oxime bond formation without prior deprotection, unlike Boc-protected amines (e.g., ), which require acidic conditions for activation.
  • Electrophilicity vs. Nucleophilicity: The formyl group in is electrophilic, facilitating Schiff base formation, whereas the aminooxy group is nucleophilic, reacting with carbonyls to form stable oximes.
  • Synthetic Utility: Bromomethyl () and boronate ester () derivatives are tailored for substitution and cross-coupling, respectively, contrasting with the aminooxy group’s bioconjugation applications.

Physicochemical Properties

Solubility and Stability:

  • The Boc group confers hydrophobicity, reducing aqueous solubility. However, the polar NH₂O– moiety in the target compound may enhance solubility in polar aprotic solvents compared to fully alkylated analogs (e.g., dimethoxymethyl in ).
  • Stability under basic conditions is expected to be moderate, as the aminooxy group may undergo hydrolysis under strong acids or bases, similar to ester-containing derivatives ().

Crystallographic and Structural Insights

While crystallographic data for the target compound is unavailable, analogs like tert-butyl 4-formyl-1H-imidazole-1-carboxylate () exhibit C–H···O interactions in their crystal packing, suggesting that the aminooxy group’s oxygen and nitrogen atoms may similarly participate in hydrogen bonding, influencing solid-state stability.

Biological Activity

tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate (CAS No. 1452466-73-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

  • Molecular Formula : C9_9H15_{15}N3_3O3_3
  • Molecular Weight : 213.23 g/mol
  • Purity : >98%

The compound's structure includes an imidazole ring, which is known for its role in various biological processes, including enzyme activity and receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial activity. The presence of the aminooxy group in this compound enhances its interaction with bacterial cell walls, potentially disrupting their integrity. Studies have shown that similar imidazole derivatives can inhibit the growth of various bacterial strains, including resistant strains .

Enzyme Inhibition

Imidazole derivatives are often involved in enzyme inhibition mechanisms. For instance, the compound may serve as a reversible inhibitor for enzymes such as cysteine proteases. The aminooxy functional group can participate in covalent bonding with the active site of enzymes, leading to reduced enzymatic activity . This property is particularly relevant in drug design for targeting specific enzymatic pathways involved in disease progression.

Cytotoxicity and Biocompatibility

While evaluating the cytotoxic effects of similar compounds, it was observed that the toxicity levels are influenced by structural modifications. The introduction of the aminooxy group may mitigate cytotoxic effects compared to other cationic dendrimers, which often show higher toxicity due to their interaction with cell membranes . Thus, this compound presents a favorable profile for further development as a therapeutic agent.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of imidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Enzyme Interaction Analysis

Another investigation assessed the interaction of this compound with cysteine proteases. Using kinetic assays, it was found that this compound exhibited competitive inhibition, demonstrating its potential utility in designing drugs targeting proteolytic enzymes involved in cancer progression .

Summary of Findings

Property Observation
Molecular Formula C9_9H15_{15}N3_3O3_3
Molecular Weight 213.23 g/mol
Antimicrobial Activity Effective against various bacterial strains
Enzyme Inhibition Competitive inhibitor for cysteine proteases
Cytotoxicity Lower toxicity profile compared to cationic counterparts

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing tert-butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of an imidazole core. A common approach includes:

Formylation : Introduce a formyl group at the 4-position of imidazole via Vilsmeier-Haack or Duff reactions.

Aminooxy Methylation : React the formyl group with hydroxylamine derivatives to form the aminooxy moiety, followed by protection with tert-butyl carbamate.
Key parameters include solvent polarity (e.g., DMF for formylation), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents like hydroxylamine hydrochloride .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor reaction progress and purity (>95% threshold).
  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 1.4 ppm for tert-butyl protons; δ 8.2 ppm for imidazole protons).
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 269.2).
    Crystallographic validation via X-ray diffraction (e.g., SHELX refinement) is recommended for unambiguous structural confirmation .

Q. What functional group reactivity should be considered during derivatization?

  • Methodological Answer : The aminooxy group (-ONH2) is nucleophilic and prone to oxidation. Protect it during reactions using tert-butyl carbamate. The imidazole ring is sensitive to electrophilic substitution at the 2- and 4-positions; use mild Lewis acids (e.g., ZnCl2) for regioselective modifications. Avoid strong acids to prevent tert-butyl deprotection .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group is electron-donating, stabilizing the imidazole ring via steric hindrance and inductive effects. The aminooxy methyl group (-CH2ONH2) introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh3)4) and base (K2CO3) to balance reactivity and avoid decomposition of the aminooxy group .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzyme active sites (e.g., cytochrome P450).
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, NPT ensemble).
    Focus on hydrogen bonding between the aminooxy group and catalytic residues (e.g., Asp/Glu in proteases) .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Refine X-ray diffraction data with SHELXL (e.g., R-factor < 5%). Compare torsion angles (e.g., C4-C5-N-O) across datasets to identify conformational flexibility. Use ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials. Pre-purify via column chromatography (silica gel, hexane/EtOAc gradient). Monitor stability by periodic LC-MS to detect hydrolysis products (e.g., free imidazole or tert-butanol) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :

  • Control Experiments : Replicate assays under identical conditions (e.g., MIC values for antimicrobial activity).
  • SAR Analysis : Compare substituent effects (e.g., bromo vs. chloro at the 5-position) using QSAR models.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC50 variability .

Q. Why do NMR spectra of this compound vary across solvent systems?

  • Methodological Answer : Solvent-induced shifts arise from polarity differences. For example, in D2O, the aminooxy group (–ONH2) may protonate, downfield-shifting NH2 signals (δ 6.5–7.0 ppm). In CDCl3, tert-butyl protons split due to restricted rotation. Use deuterated DMSO for consistent peak resolution .

Tables for Key Data

Property Value Reference
Molecular Weight269.2 g/mol
HPLC Retention Time8.2 min (C18, 70:30 MeOH:H2O)
X-ray R-factor0.039
LogP (Predicted)1.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate
Reactant of Route 2
tert-Butyl 4-((aminooxy)methyl)-1H-imidazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.